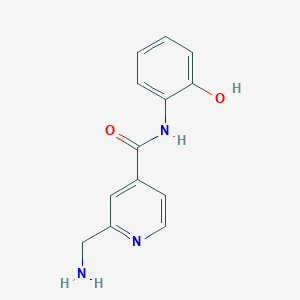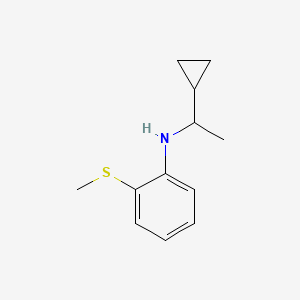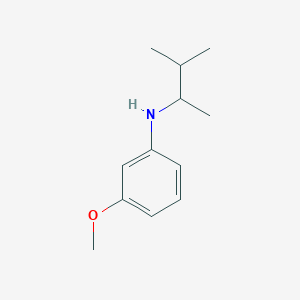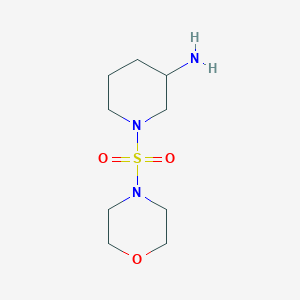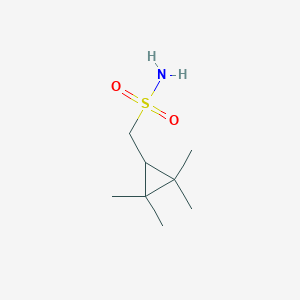
2,3,6-Trimethylphenyl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6-Trimethylphenyl chloroformate: is an organic compound belonging to the class of chloroformates. It is characterized by the presence of a chloroformate group attached to a 2,3,6-trimethylphenyl ring. This compound is used as a reagent in organic synthesis, particularly in the formation of carbamates and carbonates.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,6-Trimethylphenyl chloroformate can be synthesized through the reaction of 2,3,6-trimethylphenol with phosgene. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of chloroformates, including this compound, often involves continuous processes where phosgene is bubbled through a solution of the corresponding phenol in an inert solvent like toluene . The reaction is carried out under controlled temperature and pressure conditions to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Trimethylphenyl chloroformate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reaction with amines to form carbamates.
Esterification: Reaction with alcohols to form carbonates.
Mixed Anhydride Formation: Reaction with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions:
Amines: For carbamate formation, reactions are typically conducted in the presence of a base to absorb the hydrochloric acid produced.
Alcohols: For carbonate formation, reactions are also carried out in the presence of a base.
Carboxylic Acids: For mixed anhydride formation, the reaction is conducted under similar conditions with a base.
Major Products:
Carbamates: Formed from reactions with amines.
Carbonates: Formed from reactions with alcohols.
Mixed Anhydrides: Formed from reactions with carboxylic acids.
Scientific Research Applications
2,3,6-Trimethylphenyl chloroformate is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 2,3,6-Trimethylphenyl chloroformate involves nucleophilic attack on the carbonyl carbon of the chloroformate group. This leads to the formation of a tetrahedral intermediate, which then collapses to release hydrochloric acid and form the desired product. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .
Comparison with Similar Compounds
- Phenyl chloroformate
- Methyl chloroformate
- Ethyl chloroformate
- Benzyl chloroformate
Comparison: 2,3,6-Trimethylphenyl chloroformate is unique due to the presence of three methyl groups on the phenyl ring, which can influence its reactivity and steric properties compared to other chloroformates. This can affect the rate of reaction and the stability of the intermediates formed during the reactions .
Properties
Molecular Formula |
C10H11ClO2 |
|---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
(2,3,6-trimethylphenyl) carbonochloridate |
InChI |
InChI=1S/C10H11ClO2/c1-6-4-5-7(2)9(8(6)3)13-10(11)12/h4-5H,1-3H3 |
InChI Key |
IKJSGEZCYLUMFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OC(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


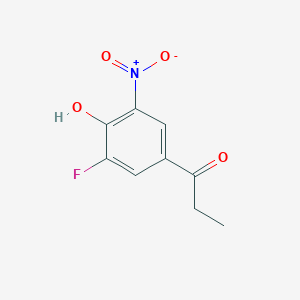
![(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol](/img/structure/B13257750.png)
![(1-Methoxypropan-2-yl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B13257757.png)
![2-[(Propane-2-sulfonyl)methyl]piperidine](/img/structure/B13257759.png)
![5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13257765.png)
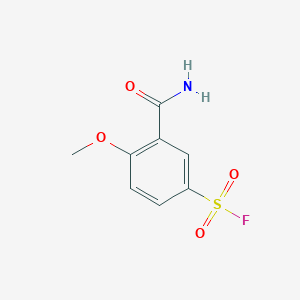
![2-chloro-1-[1-(ethanesulfonyl)-2,3-dihydro-1H-indol-5-yl]ethan-1-ol](/img/structure/B13257779.png)
